2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile

Descripción

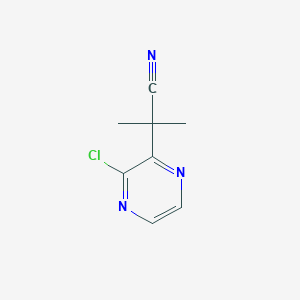

2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile is a nitrile-substituted pyrazine derivative characterized by a chlorinated pyrazine ring and a branched alkyl chain. The compound’s molecular formula is C₈H₈ClN₃, with a molecular weight of 181.62 g/mol. Its structure features a pyrazine ring (a six-membered aromatic heterocycle with two nitrogen atoms at positions 1 and 4) substituted with a chlorine atom at position 3 and a 2-methylpropanenitrile group at position 2.

Current market analyses highlight its role in specialty chemical manufacturing, particularly as a precursor in synthetic pathways requiring pyrazine-based scaffolds .

Propiedades

IUPAC Name |

2-(3-chloropyrazin-2-yl)-2-methylpropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClN3/c1-8(2,5-10)6-7(9)12-4-3-11-6/h3-4H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURCZBDHXSIRBK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1=NC=CN=C1Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClN3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile typically involves the reaction of 3-chloropyrazine with 2-methylpropanenitrile under specific conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium tert-butoxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to a temperature range of 80-120°C to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or column chromatography.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine group.

Substitution: The chlorine atom on the pyrazine ring can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.

Major Products Formed

Oxidation: Formation of pyrazine oxides.

Reduction: Formation of 2-(3-aminopyrazin-2-yl)-2-methylpropanenitrile.

Substitution: Formation of various substituted pyrazine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Anticancer Potential

Research indicates that 2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile exhibits significant anticancer properties. It has been studied for its ability to inhibit specific kinases involved in cancer progression, such as cdc2-like kinase (CLK). Inhibition of CLK has been linked to reduced tumor growth and improved outcomes in various cancers, including breast cancer and chronic lymphocytic leukemia .

Table 1: Summary of Anticancer Studies Involving this compound

| Study | Cancer Type | Mechanism | Outcome |

|---|---|---|---|

| Breast | CLK inhibition | Reduced tumor proliferation | |

| Chronic Lymphocytic Leukemia | CLK inhibition | Induced apoptosis in cancer cells |

Neuropsychiatric Disorders

Another promising application of this compound is in the treatment of neuropsychiatric disorders. It has been suggested that compounds with similar structures can modulate pathways involving phosphodiesterase enzymes, which are critical for regulating neurotransmitter levels in the brain. This modulation can potentially alleviate symptoms of disorders such as schizophrenia and bipolar disorder .

Case Studies and Research Findings

Several studies have documented the efficacy of this compound in various experimental models:

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits the growth of cancer cell lines by inducing apoptosis through the activation of caspase pathways. For instance, treatment with the compound resulted in a significant reduction in cell viability in breast cancer cell lines compared to control groups .

Animal Models

Animal model studies have further validated these findings, showing that administration of this compound leads to decreased tumor size and improved survival rates in mice bearing xenografts of human cancers .

Mecanismo De Acción

The mechanism of action of 2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties.

Comparación Con Compuestos Similares

Structural Analogs and Substitution Patterns

Table 1: Structural and Functional Group Comparisons

Key Observations:

Heterocyclic Core Differences :

- Pyrazine (target compound): Electron-deficient due to two meta-positioned nitrogen atoms, favoring electrophilic substitution at the chlorine-bearing position.

- Triazine (procyazine, cyanazine): Contains three nitrogen atoms, enhancing polarity and hydrogen-bonding capacity, which is critical for herbicidal activity via plant enzyme inhibition .

- Pyridazine ( compound): Adjacent nitrogen atoms increase solubility in polar solvents compared to pyrazine derivatives .

Substituent Effects: Chlorine vs. Nitrile Group: Common across all compounds, the nitrile group enhances stability and serves as a leaving group in nucleophilic substitution reactions.

Thermodynamic and Physical Properties

Table 2: Phase Transition Data (Selected Compounds)

Actividad Biológica

2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile is a compound of significant interest in medicinal chemistry due to its unique structural features, including a chloropyrazine moiety and a nitrile functional group. This article explores its biological activity, synthesis, and potential applications based on diverse scientific literature.

- Molecular Formula : CHClN

- Molecular Weight : 181.62 g/mol

- CAS Number : 914360-90-0

The compound's structure contributes to its reactivity and potential biological interactions. The chloropyrazine ring enhances its ability to interact with various biological targets, while the nitrile group can undergo hydrolysis, leading to the formation of carboxylic acids under specific conditions.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity. Studies have demonstrated its effectiveness against a range of bacterial and fungal strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action is thought to involve disruption of microbial cell functions through interaction with essential enzymes or cellular pathways.

Anticancer Potential

Preliminary investigations into the anticancer properties of this compound have yielded encouraging results. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines, likely due to its ability to induce apoptosis and interfere with cell cycle progression. The specific molecular targets are still under investigation, but initial findings suggest that it may modulate signaling pathways associated with cell survival and growth.

Synthesis

The synthesis of this compound can be achieved through several methods, primarily involving the reaction of 3-chloropyrazine with 2-methylpropanenitrile in the presence of suitable catalysts. This synthetic route is crucial for producing the compound in sufficient purity for biological testing and further research.

Comparative Analysis

A comparative analysis with structurally similar compounds reveals the unique characteristics of this compound:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 3-Chloropyrazine | CHClN | Basic chloropyrazine structure |

| (2S)-3-[(3-chloropyrazin-2-yl)amino]-2-methylpropan-1-ol | CHClNO | Contains an amino group |

| 3-Hydroxy-2-methylpropanenitrile | CHNO | Hydroxyl group instead of chloropyrazine |

The presence of both the chloropyrazine ring and nitrile group distinguishes this compound from others, potentially enhancing its biological activity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of 2-(3-Chloropyrazin-2-yl)-2-methylpropanenitrile, and how can reaction parameters (e.g., catalysts, solvents) be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions involving chloropyrazine derivatives and nitrile precursors. For example, alkylation of 3-chloropyrazine-2-carbonitrile with 2-methylpropanenitrile precursors under basic conditions (e.g., using K₂CO₃ in DMF) may yield the target compound. Optimization involves varying temperature (80–120°C), solvent polarity, and stoichiometric ratios to maximize yield . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended.

Q. Which spectroscopic and chromatographic techniques are critical for confirming the structural identity and purity of this compound?

- Methodological Answer :

- NMR (¹H, ¹³C, DEPT-135): Assign peaks for the pyrazine ring (δ 8.5–9.0 ppm for aromatic protons) and methylpropanenitrile group (δ 1.5–1.7 ppm for CH₃).

- FT-IR : Confirm the nitrile group (C≡N stretch ~2240 cm⁻¹) and aromatic C-Cl bond (~700 cm⁻¹).

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water mobile phases to assess purity (>98%) and detect molecular ion peaks (e.g., [M+H]⁺) .

Q. What thermodynamic properties (e.g., sublimation enthalpy, melting point) are relevant for storage and handling in laboratory settings?

- Methodological Answer : Differential Scanning Calorimetry (DSC) can determine melting points and phase transitions. For analogous nitriles, sublimation enthalpies (~90 kJ/mol) are measured via gas saturation (GS) techniques. Storage recommendations: desiccated at -20°C to prevent hydrolysis of the nitrile group .

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution on the pyrazine ring) alter the compound’s reactivity in nucleophilic aromatic substitution reactions?

- Methodological Answer : Chlorine at the 3-position on pyrazine activates the ring for substitution. Kinetic studies (e.g., using UV-Vis spectroscopy to monitor reaction rates) reveal that electron-withdrawing groups (e.g., -NO₂) at adjacent positions reduce reactivity. Computational modeling (DFT, Gaussian 09) can predict regioselectivity by analyzing LUMO distributions .

Q. What strategies resolve contradictions in environmental detection data (e.g., ELISA vs. GC-MS) for trace analysis of this compound?

- Methodological Answer : ELISA may yield false positives due to cross-reactivity with structurally similar triazines (e.g., cyanazine). Validate results using GC-MS with electron capture detection (ECD) or tandem MS (MRM mode). Solid-phase extraction (SPE) with C18 cartridges improves recovery rates (>85%). Calibrate methods using isotopically labeled internal standards (e.g., ¹³C-labeled analog) .

Q. What computational approaches predict the compound’s interactions with biological targets (e.g., herbicide-resistant enzymes)?

- Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding to acetolactate synthase (ALS), a herbicide target. Parameterize force fields using quantum mechanical calculations (B3LYP/6-31G*). Validate predictions with in vitro enzyme inhibition assays (IC₅₀ measurements) .

Q. How does the compound’s stability under varying pH and UV exposure impact its applicability in agrochemical formulations?

- Methodological Answer : Conduct accelerated stability studies:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.